1-[3-(Methoxymethyl)phenyl]propan-1-one
Description
1-[3-(Methoxymethyl)phenyl]propan-1-one (CAS: Not explicitly provided in the evidence) is a propanone derivative featuring a methoxymethyl (-CH₂-O-CH₃) substituent at the 3-position of the phenyl ring. This compound belongs to the aryl ketone family, characterized by a carbonyl group adjacent to an aromatic system. Key applications include roles as intermediates in pharmaceutical synthesis (e.g., MCHR1 antagonists in ) and as bioactive molecules with anti-inflammatory or enzyme-inhibitory properties.
Properties
IUPAC Name |
1-[3-(methoxymethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-11(12)10-6-4-5-9(7-10)8-13-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGFDUPSRVNSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(Methoxymethyl)phenyl]propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxybenzyl chloride with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of 1-[3-(Methoxymethyl)phenyl]propan-1-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methoxymethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-[3-(Methoxymethyl)phenyl]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and methoxymethyl groups (electron-donating) enhance solubility in polar solvents compared to electron-withdrawing groups like nitro or sulfone.
- Steric Effects : Bulky substituents (e.g., phenylthio in ) reduce reaction yields due to steric hindrance during synthesis.
Key Observations :
- High-Yield Reactions : Thiol additions (e.g., ) and Friedel-Crafts acylations () are efficient for aryl ketones.
- Challenges : Multi-step syntheses (e.g., ) often require specialized catalysts (e.g., Grubbs-2 for olefin metathesis) and result in variable yields.
Physicochemical Properties
Key Observations :
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